molecular formula C9H14ClNS B2851979 4-(thiophen-2-yl)piperidine hydrochloride CAS No. 630116-60-8

4-(thiophen-2-yl)piperidine hydrochloride

Cat. No.: B2851979
CAS No.: 630116-60-8
M. Wt: 203.73
InChI Key: LDDVKKCDRPPCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiophen-2-yl)piperidine hydrochloride (CAS 630116-60-8) is a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. This compound features a hybrid scaffold combining a piperidine ring, a ubiquitous saturated nitrogen heterocycle in pharmaceuticals, with a thiophene ring, a versatile aromatic bioisostere . The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols . This compound's primary research value lies in its role as a precursor for the synthesis of more complex, pharmacologically active molecules. A significant application is in the development of selective ligands for serotonergic receptors, particularly the 5-HT1A receptor, which is a critical target for treating central nervous system disorders such as anxiety and depression . The 4-(thiophen-2-yl)piperidine core serves as a crucial conformational framework for orienting functional groups to achieve high-affinity binding to biological targets . The piperidine moiety contributes a well-defined three-dimensional structure and a basic nitrogen atom capable of hydrogen bonding and salt formation, while the thiophene ring enables π-π stacking interactions and acts as a bioisostere for phenyl rings . Researchers utilize this building block to systematically explore structure-activity relationships (SAR) in the design of novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties . Key Identifiers: • CAS Registry Number: 630116-60-8 • Molecular Formula: C₉H₁₄ClNS • Molecular Weight: 203.73 g/mol Attention: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-2,7-8,10H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDVKKCDRPPCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Thiophen 2 Yl Piperidine Hydrochloride and Derivatives

Direct Synthesis Approaches

Direct methods provide a concise pathway to the 4-(thiophen-2-yl)piperidine core, often by forming the piperidine (B6355638) ring or by directly attaching the thiophene (B33073) group.

Reaction of Thiophene-2-carboxaldehyde with Piperidine under Acidic Conditions

A prevalent direct synthesis method is the reductive amination of thiophene-2-carboxaldehyde with a suitable piperidine precursor. wikipedia.orgorientjchem.org This reaction is typically conducted under acidic conditions, which catalyzes the formation of an intermediate iminium ion that is then reduced to the final amine. scielo.org.mx The choice of the initial piperidine derivative allows for the introduction of various substituents on the piperidine ring.

Advanced Strategies for Piperidine Scaffold Construction

For the synthesis of more complex or stereochemically defined 4-(thiophen-2-yl)piperidine derivatives, advanced, multi-step strategies are often necessary. These methods afford greater control over the molecular structure.

Multi-Step Coupling Reactions

Multi-step syntheses that employ a variety of coupling reactions are essential for constructing the 4-(thiophen-2-yl)piperidine framework. These strategies may involve creating a functionalized piperidine ring first, followed by the addition of the thiophene moiety. For example, a piperidine derivative with a leaving group can be coupled with a thiophene-containing organometallic reagent.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental method for connecting the thiophene and piperidine rings. In this approach, a piperidine derivative can act as a nucleophile, attacking an electrophilic thiophene, or the roles can be reversed. For instance, the nitrogen atom of piperidine can displace a leaving group on a thiophene ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful techniques for synthesizing 4-(thiophen-2-yl)piperidine derivatives. nih.govyoutube.com These reactions facilitate the formation of a carbon-carbon bond between the thiophene and piperidine rings with high efficiency and tolerance for various functional groups. nih.govnobelprize.org In a typical Suzuki-Miyaura reaction, a thiophene-boronic acid or its ester is coupled with a piperidine derivative that has a halide or triflate leaving group. nih.govyoutube.com This reaction is carried out in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov This approach is particularly useful for introducing the thiophene group at a late stage in the synthesis, which is beneficial for creating diverse compound libraries for structure-activity relationship studies. organic-chemistry.org

Reaction TypeReactant 1Reactant 2Catalyst/ReagentKey Bond Formed
Reductive AminationThiophene-2-carboxaldehydePiperidine derivativeAcid, Sodium Borohydride (B1222165)C-N
Suzuki-Miyaura CouplingThiophene-boronic acidHalogenated piperidinePalladium catalyst, BaseC-C
Nucleophilic SubstitutionNucleophilic piperidineElectrophilic thiophene-C-N or C-C

Grignard Reactions with 4-Piperidone (B1582916) Carbamates

Grignard reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of 4-(thiophen-2-yl)piperidine synthesis, the addition of a thiophenyl Grignard reagent to a protected 4-piperidone derivative is a key strategy. This approach typically yields a tertiary alcohol, which can then be further manipulated to obtain the desired product.

A common precursor for this reaction is an N-protected 4-piperidone, such as an N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group serves to protect the piperidine nitrogen during the Grignard addition. The Grignard reagent, 2-thienylmagnesium bromide, is prepared from 2-bromothiophene (B119243) and magnesium metal. The addition of this organometallic reagent to the N-Boc-4-piperidone results in the formation of N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine. google.com Subsequent removal of the Boc protecting group under acidic conditions, followed by dehydration, can lead to the formation of a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the target piperidine. google.com

The efficiency of this Grignard reaction is influenced by several factors, including the choice of solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran), reaction temperature, and the nature of the carbamate (B1207046) protecting group on the piperidone nitrogen. The electronic properties of substituents on the thiophene ring can also affect the reactivity of the Grignard reagent. nih.gov

Table 1: Grignard Reaction for the Synthesis of a 4-(Thiophen-2-yl)piperidine Precursor google.com

Reactant 1Reactant 2ProductKey Transformation
2-BromothiopheneN-Boc-4-piperidoneN-Boc-4-hydroxy-4-(thiophen-2-yl)piperidineC-C bond formation via nucleophilic addition

Reductive Amination Approaches

Reductive amination is a versatile and widely employed method for the synthesis of amines, including substituted piperidines. This reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.

In the synthesis of 4-(thiophen-2-yl)piperidine derivatives, reductive amination can be utilized in several ways. One approach involves the reaction of a 4-substituted piperidine with a suitable aldehyde in the presence of a reducing agent. For instance, 4-hydroxy-4-(thiophen-2-yl)piperidine can undergo reductive amination with a substituted butyraldehyde (B50154) using sodium cyanoborohydride as the reducing agent. google.com

Alternatively, a reductive amination reaction between N-Boc-piperidin-4-one and an appropriate amine can be employed to introduce a substituent at the 4-position. researchgate.net The resulting N-substituted 4-aminopiperidine (B84694) can then be further modified. The choice of reducing agent is critical in reductive amination, with common reagents including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. researchgate.net The reaction conditions, such as pH and solvent, must be carefully controlled to favor imine/enamine formation and subsequent reduction. researchgate.net

Table 2: Reductive Amination in the Synthesis of Piperidine Derivatives google.comresearchgate.net

Carbonyl CompoundAmineReducing AgentProduct Type
Substituted butyraldehyde4-Hydroxy-4-(thiophen-2-yl)piperidineSodium cyanoborohydrideN-substituted 4-(thiophen-2-yl)piperidine
N-Boc-piperidin-4-one3,4-DichloroanilineNot specifiedN-(3,4-dichlorophenyl)piperidin-4-amine

Intramolecular Cyclization Techniques

Intramolecular cyclization strategies are fundamental to the construction of the piperidine ring itself. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to generate the cyclic structure. Various types of intramolecular cyclizations have been developed, offering control over stereochemistry and substitution patterns. nih.gov

Aza-Michael Addition: The intramolecular aza-Michael reaction is a powerful method for the formation of nitrogen-containing heterocycles. nih.gov This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. For the synthesis of piperidine derivatives, a precursor containing both an amino group and a Michael acceptor can be designed to undergo a 6-endo-trig cyclization to form the piperidine ring.

Silyl-Prins Reaction: The intramolecular silyl-Prins reaction is another elegant approach to piperidine synthesis. nih.gov This cyclization involves the reaction of an allylic silane (B1218182) with an oxonium ion, which can be generated from an aldehyde or ketone. The strategic placement of an amine nucleophile in the precursor allows for the trapping of the resulting carbocation to form the piperidine ring.

Other intramolecular cyclization techniques that can be applied to piperidine synthesis include radical-mediated amine cyclization and metal-catalyzed cyclizations. nih.gov The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final piperidine product.

Hydrogenation/Reduction of Pyridine (B92270) Precursors

The hydrogenation of pyridine derivatives is a direct and common method for the synthesis of the corresponding piperidines. nih.gov This approach is attractive due to the commercial availability of a wide variety of substituted pyridines. The aromaticity of the pyridine ring necessitates the use of catalysts and often requires elevated temperatures and pressures. asianpubs.orgscholaris.ca

Various transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, are effective for the hydrogenation of pyridines. asianpubs.orgnih.gov Platinum oxide (PtO₂) is a frequently used catalyst, often in an acidic solvent like glacial acetic acid. asianpubs.org The acidic conditions can enhance the reactivity of the pyridine ring towards reduction. The reaction is typically carried out under a hydrogen atmosphere. asianpubs.org

The stereoselectivity of the hydrogenation can be influenced by the catalyst, solvent, and the substituents on the pyridine ring. For instance, the catalytic hydrogenation of substituted pyridines often leads to the formation of cis-piperidine derivatives. asianpubs.org Recent advancements have focused on developing more efficient and milder hydrogenation methods, including electrocatalytic approaches that operate at ambient temperature and pressure. nih.govresearchgate.net

Table 3: Catalytic Hydrogenation of Pyridine Derivatives asianpubs.org

SubstrateCatalystSolventConditionsProduct
Substituted PyridinesPtO₂Glacial Acetic Acid50-70 bar H₂Piperidine Derivatives

Mannich Reaction in Piperidine Derivatization

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can be valuable intermediates in the synthesis of piperidines. researchgate.netrsc.org

Specifically, the Mannich reaction can be used to construct 4-piperidone rings. sciencemadness.orgnih.gov This is typically achieved by reacting a ketone, an aldehyde, and a primary amine or ammonia. The resulting 4-piperidone can then be further functionalized, for example, through a Grignard reaction as described previously, to introduce the thiophene moiety. The use of acetic acid as a solvent has been shown to improve the yields and facilitate the isolation of pure products in the synthesis of substituted 4-piperidones via the Mannich reaction. sciencemadness.org

The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another variation that provides a versatile route to β-nitroamines, which are useful precursors for various target molecules, including piperidine-based drugs. researchgate.net

Protecting Group Strategies for Amine Functionality

In the multi-step synthesis of complex molecules like 4-(thiophen-2-yl)piperidine hydrochloride, the use of protecting groups for the amine functionality is crucial. rsc.org Protecting groups prevent the nucleophilic and basic nitrogen atom from undergoing unwanted side reactions during various synthetic transformations. The ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions.

Boc (tert-Butoxycarbonyl) Group: The Boc group is one of the most widely used protecting groups for amines. seplite.comcreative-peptides.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation and organometallic reactions. rsc.org It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. seplite.com

Benzyl (B1604629) (Bn) Group: The benzyl group is another common protecting group for amines. It is introduced by reacting the amine with a benzyl halide, such as benzyl bromide. The benzyl group is stable to acidic and basic conditions. A key advantage of the benzyl group is its removal by catalytic hydrogenation, which is a mild and efficient method. rsc.org

Optimization of Reaction Conditions

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic routes. Key parameters that are often varied to improve reaction outcomes include temperature, solvent polarity, catalyst loading, and reactant concentrations. nih.gov

Temperature: The reaction temperature can have a significant impact on reaction rates and selectivity. Some reactions may require elevated temperatures to overcome activation energy barriers, while others may need to be run at low temperatures to control exothermicity or prevent side reactions. For example, in an optimized synthesis of a related piperidine derivative, heating was necessary to achieve high yields. researchgate.net

The systematic variation of these parameters allows for the development of robust and scalable synthetic processes for the production of this compound and its derivatives.

Derivatization of the Piperidine Nitrogen and Thiophene Ring

The chemical structure of 4-(thiophen-2-yl)piperidine offers two primary sites for synthetic modification: the secondary amine of the piperidine ring and the electron-rich thiophene ring. Derivatization at these positions allows for the systematic alteration of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which is a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic profiles.

Functionalization of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a nucleophilic secondary amine, making it a highly versatile handle for a variety of chemical transformations. Common derivatization strategies include N-alkylation, N-acylation, and reductive amination. These reactions introduce a wide array of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties.

N-Alkylation and N-Arylation: The direct alkylation of the piperidine nitrogen can be achieved by reacting it with alkyl halides or through more advanced catalytic methods. For instance, palladium-catalyzed coupling reactions can be employed for the monoarylation of piperidine derivatives. acs.org A common approach involves reacting the piperidine with an appropriate alkyl or benzyl halide in the presence of a base.

Reductive Amination: This two-step, one-pot method is a highly effective way to form carbon-nitrogen bonds. The process begins with the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the N-substituted piperidine derivative. google.comresearchgate.net This methodology is particularly useful for introducing bulky or complex substituents. For example, the reaction of 4-hydroxy-4-thiophen-2-yl-piperidine with (R)-4-(8-aza-bicyclo[3.2.1.]oct-8-yl)-4-oxo-3-phenyl-butyraldehyde in the presence of sodium cyanoborohydride yields a complex N-substituted product. google.com

N-Acylation: The piperidine nitrogen can readily react with acylating agents like acyl chlorides or acid anhydrides to form amides. scirp.org For instance, chloroacetyl chloride can be used to introduce an N-chloroacetyl group. researchgate.net This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netscirp.org

The following table summarizes various derivatization reactions targeting the piperidine nitrogen.

Reaction TypeReagents and ConditionsProduct Description
Reductive AminationAlkyl/Aryl/Heterocyclic aldehyde, sodium triacetoxyborohydride, MeCN, RT, 8 hN-substituted (alkyl, aryl, or heterocyclic) piperidine
N-AlkylationRBr, DIPEA, DMF, 85 °C, 3 hN-alkyl piperidine
N-AcylationChloroacetyl chloride, pyridine, 0 °C, 30 minN-chloroacetylated piperidine
N-Benzylation4-Fluorobenzyl chloride, base1-(4-Fluorobenzyl)-4-(thiophen-2-yl)piperidine

Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system due to the participation of a lone pair of electrons from the sulfur atom in the aromatic sextet. nih.govuoanbar.edu.iq This makes it more reactive towards electrophilic aromatic substitution than benzene (B151609). nih.gov The substitution pattern is directed by the piperidine substituent at the 2-position. Electrophilic attack generally occurs at the C5 position (alpha to the sulfur and adjacent to the point of substitution), which is the most activated position, and to a lesser extent at the C3 position. uoanbar.edu.iq

Halogenation: The thiophene ring readily undergoes halogenation with electrophilic halogenating agents. Bromination and chlorination have been studied extensively, with the rate of reaction being significantly influenced by substituents on the ring. rsc.org For example, treatment with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can introduce a bromine atom, typically at the 5-position.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the thiophene ring, usually at the 5-position. It is accomplished using a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF). researchgate.netuoanbar.edu.iq The electrophilic species, the Vilsmeier reagent, attacks the electron-rich thiophene ring. uoanbar.edu.iq

Sulfonation and Nitration: The thiophene ring can also undergo sulfonation and nitration, although these reactions can be more challenging to control than on benzene due to the higher reactivity of the thiophene ring, which can lead to ring opening or polymerization under harsh acidic conditions.

The table below outlines common electrophilic substitution reactions applicable to the thiophene ring of 4-(thiophen-2-yl)piperidine.

Reaction TypeReagents and ConditionsProduct DescriptionPosition of Substitution
BrominationBromine, 15% aqueous acetic acid5-Bromo-2-(piperidin-4-yl)thiophene derivativeC5
ChlorinationChlorine, glacial acetic acid5-Chloro-2-(piperidin-4-yl)thiophene derivativeC5
FormylationPOCl₃, DMF, 100 °C, 3 h5-(Piperidin-4-yl)thiophene-2-carbaldehydeC5

Chemical Reactivity and Transformation Studies

Oxidation Reactions (e.g., Thiophene (B33073) Ring to Sulfoxides, Sulfones)

The sulfur atom in the thiophene ring of 4-(thiophen-2-yl)piperidine is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the thiophene ring, making it more electron-deficient. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The reaction proceeds in a stepwise manner, with the sulfoxide being the initial product, which can then be further oxidized to the sulfone under more stringent conditions.

The piperidine (B6355638) nitrogen in 4-(thiophen-2-yl)piperidine hydrochloride exists in its protonated form, which deactivates it towards oxidation. However, under basic conditions, the free amine can be oxidized. Biological N-oxidation of piperidine itself has been shown to yield N-hydroxy piperidine and 2,3,4,5-tetrahydropyridine-1-oxide in vitro when incubated with rat liver microsomal preparations nih.gov. It is plausible that similar metabolic oxidation could occur with derivatives of 4-(thiophen-2-yl)piperidine.

Table 1: Potential Oxidation Reactions of 4-(thiophen-2-yl)piperidine

ReactionReagentProduct
Thiophene OxidationHydrogen Peroxide, Peroxy Acids4-(thiophene-2-yl)piperidine-1-sulfoxide/sulfone
Piperidine N-oxidation (of free base)In vitro microsomal preparationN-hydroxy-4-(thiophen-2-yl)piperidine

Reduction Reactions

Reduction reactions involving 4-(thiophen-2-yl)piperidine derivatives can target different parts of the molecule. A notable example is the reduction of the double bond in a tetrahydropyridine (B1245486) precursor to form the saturated piperidine ring. A patented synthesis describes the hydrogenation of a 4-(3-methoxy-thiophen-2-yl)-1,2,3,6-tetrahydropyridine derivative to yield the corresponding piperidine compound google.com. This type of reduction is crucial in synthetic routes that build the piperidine ring from a pyridine (B92270) or tetrahydropyridine precursor.

Catalytic reduction can also be employed to transform functional groups on either the thiophene or piperidine rings. For instance, the reduction of a nitro group on the thiophene ring to an amino group can be achieved using standard catalytic hydrogenation conditions.

Table 2: Examples of Reduction Reactions

Starting MaterialReactionReagent/CatalystProduct
4-(3-methoxy-thiophen-2-yl)-1,2,3,6-tetrahydropyridine derivativeHydrogenationH₂, Catalyst4-(3-methoxy-thiophen-2-yl)piperidine derivative google.com
4-(5-nitro-thiophen-2-yl)piperidineNitro Group ReductionH₂, Pd/C4-(5-amino-thiophen-2-yl)piperidine

Electrophilic Substitution on the Thiophene Moiety

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene (B151609), and this reactivity is retained in 4-(thiophen-2-yl)piperidine. The substitution pattern is directed by the electron-donating nature of the sulfur atom and the position of the piperidine substituent. Halogenation, such as bromination and chlorination, of substituted thiophenes has been studied, and it is established that these reactions proceed readily rsc.orgjcu.edu.au. For 2-substituted thiophenes, electrophilic attack generally occurs at the 5-position.

The piperidine group at the 2-position of the thiophene ring will influence the regioselectivity of the substitution. Depending on the reaction conditions and the nature of the electrophile, substitution can be directed to other positions on the thiophene ring. The synthesis of benzo[b]thiophenes via electrophilic sulfur mediated cyclization of alkynylthioanisoles further illustrates the susceptibility of thiophene derivatives to electrophilic attack nih.gov.

Table 3: Potential Electrophilic Substitution Reactions

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)4-(5-bromo-thiophen-2-yl)piperidine
NitrationHNO₃/H₂SO₄4-(5-nitro-thiophen-2-yl)piperidine
Friedel-Crafts AcylationAcyl chloride, Lewis acid4-(5-acyl-thiophen-2-yl)piperidine

Nucleophilic Substitution on the Piperidine Ring

The piperidine ring in this compound is generally not susceptible to direct nucleophilic substitution. However, derivatives of this compound can be designed to undergo such reactions. For instance, a hydroxyl group on the piperidine ring can be functionalized through nucleophilic substitution. A patent describes the conversion of a 4-hydroxy-4-(thiophen-2-yl)piperidine derivative to other functional groups google.com.

Furthermore, the nitrogen atom of the piperidine ring is nucleophilic in its free base form and can participate in substitution reactions with electrophiles. For example, N-alkylation or N-acylation can be readily achieved. In some cases, intramolecular nucleophilic substitution can be used to form bicyclic structures, as demonstrated in a one-pot synthesis of piperidines from halogenated amides nih.gov.

Table 4: Examples of Nucleophilic Substitution Reactions on Piperidine Derivatives

ReactionSubstrateReagentProduct
N-Alkylation (of free base)4-(thiophen-2-yl)piperidineAlkyl halideN-alkyl-4-(thiophen-2-yl)piperidine
O-Functionalization4-hydroxy-4-(thiophen-2-yl)piperidine derivativeElectrophileO-substituted derivative google.com
Intramolecular CyclizationHalogenated N-acyl piperidine precursorBaseBicyclic piperidine derivative nih.gov

Amide Bond Hydrolysis and Carbonyl Reduction for Derivatives

Derivatives of 4-(thiophen-2-yl)piperidine containing amide functionalities can undergo hydrolysis to yield the corresponding carboxylic acid and the piperidine amine. This reaction is typically catalyzed by acid or base. The synthesis of various amide derivatives of piperidine is a common strategy in medicinal chemistry to explore structure-activity relationships, and the hydrolysis of these amides is a key metabolic or synthetic transformation acgpubs.org.

The reduction of a carbonyl group within a derivative of 4-(thiophen-2-yl)piperidine, such as in an N-acyl derivative, can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). A one-pot synthesis of piperidines from halogenated amides involves the reduction of an intermediate iminium ion, formed from the activation of the amide, using sodium borohydride nih.gov. This demonstrates a feasible route for the reduction of carbonyl functionalities in N-acylated 4-(thiophen-2-yl)piperidine derivatives.

Table 5: Reactions of Amide and Carbonyl Derivatives

ReactionSubstrateReagent/ConditionProduct
Amide Bond HydrolysisN-acyl-4-(thiophen-2-yl)piperidineAcid or Base, H₂O4-(thiophen-2-yl)piperidine and Carboxylic Acid
Carbonyl ReductionN-acyl-4-(thiophen-2-yl)piperidineLiAlH₄ or NaBH₄N-alkyl-4-(thiophen-2-yl)piperidine

Structural and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of 4-(thiophen-2-yl)piperidine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135)

¹H NMR: In the proton NMR spectrum, one would expect to see distinct signals for the protons on the thiophene (B33073) ring and the piperidine (B6355638) ring. The thiophene protons typically appear in the aromatic region (around 6.8-7.5 ppm). The protons on the piperidine ring would be found in the aliphatic region, with the proton at the C4 position (adjacent to the thiophene ring) appearing as a multiplet. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would likely be deshielded and appear further downfield compared to the protons at C3 and C5. The N-H proton of the hydrochloride salt would likely appear as a broad signal.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. For this compound, one would anticipate signals corresponding to the four distinct carbons of the thiophene ring and the three unique carbon environments of the piperidine ring (C4, C3/C5, and C2/C6). The carbon attached to the sulfur atom in the thiophene ring and the carbon at the junction with the piperidine ring would have characteristic chemical shifts.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive peaks, while CH₂ groups would show as negative peaks. This would allow for the unambiguous assignment of the methylene groups (C2, C3, C5, C6) and the methine group (C4) of the piperidine ring, as well as the CH groups of the thiophene ring. Quaternary carbons, such as the carbon in the thiophene ring bonded to the piperidine ring, would be absent in a DEPT-135 spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135 Signal
Thiophene H3' 6.8 - 7.0 Positive (CH)
Thiophene H4' 6.9 - 7.1 Positive (CH)
Thiophene H5' 7.2 - 7.5 Positive (CH)
Piperidine H2, H6 3.0 - 3.5 Negative (CH₂)
Piperidine H3, H5 1.8 - 2.2 Negative (CH₂)
Piperidine H4 2.8 - 3.2 Positive (CH)
Piperidine NH₂⁺ Broad
Thiophene C2' 145 - 150 No Signal (Quaternary)
Thiophene C3' 123 - 125 Positive (CH)
Thiophene C4' 124 - 126 Positive (CH)
Thiophene C5' 127 - 129 Positive (CH)
Piperidine C2, C6 45 - 50 Negative (CH₂)
Piperidine C3, C5 30 - 35 Negative (CH₂)
Piperidine C4 40 - 45 Positive (CH)

Note: The data in this table is predicted based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

Mass Spectrometry (MS, ESI-MS, ESI-HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula.

MS and ESI-MS: In a typical mass spectrum, this compound would be expected to show a molecular ion peak corresponding to the free base, 4-(thiophen-2-yl)piperidine. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ as the base peak.

ESI-HRMS: High-Resolution Mass Spectrometry (ESI-HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition with a high degree of confidence. For the protonated molecule of 4-(thiophen-2-yl)piperidine (C₉H₁₃NS), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Predicted Mass Spectrometry Data for 4-(thiophen-2-yl)piperidine

Technique Ion Predicted m/z
ESI-MS [M+H]⁺ 168.0841
ESI-HRMS [C₉H₁₄NS]⁺ 168.0841

Note: The data in this table is for the free base, 4-(thiophen-2-yl)piperidine, which is what would be observed in the mass spectrometer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the secondary amine salt, C-H bonds of the aromatic (thiophene) and aliphatic (piperidine) systems, and C=C and C-S bonds of the thiophene ring. A broad band in the region of 2400-3200 cm⁻¹ would be indicative of the N-H stretch of the ammonium salt.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (salt) Stretching 2400 - 3200 (broad)
C-H (thiophene) Stretching 3000 - 3100
C-H (piperidine) Stretching 2850 - 3000
C=C (thiophene) Stretching 1400 - 1600
C-N (piperidine) Stretching 1000 - 1250
C-S (thiophene) Stretching 600 - 800

X-ray Crystallography for Three-Dimensional Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not described in the available literature, analysis of related structures, such as 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol, provides insights into the likely conformation. It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The thiophene substituent at the C4 position could potentially occupy either an axial or equatorial position, with the equatorial position generally being more sterically favorable. The hydrochloride would be associated with the nitrogen atom of the piperidine ring. A definitive crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the preferred conformation in the solid state.

Elemental Analysis for Stoichiometry Validation

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For this compound (C₉H₁₄ClNS), this analysis would involve measuring the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, serves to validate the stoichiometry and purity of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₄ClNS)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C) 12.01 9 108.09 53.06%
Hydrogen (H) 1.01 14 14.14 6.94%
Chlorine (Cl) 35.45 1 35.45 17.41%
Nitrogen (N) 14.01 1 14.01 6.88%
Sulfur (S) 32.07 1 32.07 15.75%
Total 203.76 100.00%

Conformational Analysis Studies

The conformational preferences of the piperidine ring in this compound are of significant interest. The piperidine ring typically exists in a chair conformation to minimize steric strain. The substituent at the C4 position, in this case, the thiophene ring, can reside in either an axial or equatorial position.

For 4-substituted piperidines, the conformational equilibrium between the axial and equatorial conformers is influenced by steric and electronic factors. In the case of the hydrochloride salt, the protonated nitrogen introduces electrostatic interactions that can influence this equilibrium. Studies on analogous 4-substituted piperidinium salts have shown that polar substituents can lead to a stabilization of the axial conformer compared to the free base. This is attributed to electrostatic interactions between the substituent and the protonated nitrogen. Therefore, while the equatorial conformation is generally favored for bulky substituents to minimize steric hindrance, the presence of the hydrochloride and the nature of the thiophene ring could lead to a more complex conformational landscape. Computational modeling and variable-temperature NMR studies would be valuable in quantitatively determining the conformational free energies and the preferred conformation of this compound in solution.

Chirality and Stereochemical Considerations

The stereochemical properties of this compound and its derivatives are crucial for understanding their interactions in a biological context. While 4-(thiophen-2-yl)piperidine itself is an achiral molecule due to a plane of symmetry passing through the piperidine ring and the thiophene substituent, the introduction of additional substituents can lead to the formation of chiral centers and the existence of stereoisomers.

A key example is the derivatization at the 4-position of the piperidine ring. For instance, the related compound 4-hydroxy-4-(thiophen-2-yl)-piperidine is chiral because the carbon atom at the 4-position becomes a stereocenter, being attached to four different groups: a hydroxyl group, a thiophen-2-yl group, and two different carbon atoms of the piperidine ring. google.com This chirality results in the existence of a pair of enantiomers, (R)-4-hydroxy-4-(thiophen-2-yl)-piperidine and (S)-4-hydroxy-4-(thiophen-2-yl)-piperidine.

The resolution of such enantiomeric mixtures is a significant consideration in the synthesis of specific stereoisomers. Methods for separating enantiomers of chiral piperidine derivatives include classical resolution using chiral resolving agents and chiral chromatography. google.com For example, a patent for related compounds describes the use of a resolving agent to isolate a single enantiomer. google.com Kinetic resolution is another advanced technique that has been successfully applied to separate enantiomers of piperidine derivatives, such as 2-aryl-4-methylenepiperidines, by using a chiral base to selectively react with one enantiomer. whiterose.ac.uk

The conformational analysis of the piperidine ring is another critical stereochemical aspect. Like cyclohexane, the piperidine ring typically adopts a chair conformation to minimize steric strain. In 4-substituted piperidines, the substituent at the 4-position can occupy either an axial or an equatorial position. The preferred conformation is generally the one where the bulky substituent is in the more stable equatorial position to avoid 1,3-diaxial interactions. For 4-arylpiperidines, a perpendicular orientation between the aryl ring and the piperidine ring is generally preferred. researchgate.net

The protonation of the piperidine nitrogen to form the hydrochloride salt can influence the conformational equilibrium, especially when there are polar substituents on the ring. nih.gov While for simple 4-alkyl or 4-aryl substituted piperidines, protonation may not significantly alter the conformational preference, for derivatives with polar groups, electrostatic interactions with the protonated nitrogen can stabilize the axial conformer. nih.gov

The asymmetric synthesis of chiral piperidine derivatives is an active area of research, aiming to produce enantiomerically pure compounds directly. nih.govnih.gov Various strategies have been developed, including the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the ring-forming reactions. nih.govacs.org

Table 1: Stereochemical Properties of 4-(thiophen-2-yl)piperidine and a Chiral Derivative

Feature4-(thiophen-2-yl)piperidine4-hydroxy-4-(thiophen-2-yl)-piperidine
Chirality AchiralChiral
Chiral Center NoneC4 of the piperidine ring
Stereoisomers NoneEnantiomers (R and S)
Resolution Methods Not applicableChiral chromatography, use of resolving agents google.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the molecular basis of ligand-receptor interactions and for virtual screening of compound libraries. For derivatives and analogs of 4-(thiophen-2-yl)piperidine, docking studies have been instrumental in identifying key binding modes and estimating binding affinities.

In studies involving similar thiophene-piperidine or thiophene-piperazine scaffolds, molecular docking has successfully predicted interactions with various protein targets, including enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and Carbonic Anhydrase IX (CAIX). nih.govnih.gov These studies reveal that the thiophene (B33073) ring often engages in hydrophobic or π-stacking interactions within the receptor's binding pocket, while the piperidine (B6355638) nitrogen, typically protonated at physiological pH, can form crucial hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate. nih.gov The specific substitution pattern on both the thiophene and piperidine rings dictates the precise nature of these interactions.

Docking results are typically quantified by a scoring function, which estimates the binding free energy (expressed in kcal/mol), with lower values suggesting stronger binding. For instance, docking of a piperazine-thiophene hybrid against the SGLT2 protein yielded a binding energy of -6.93 kcal/mol, indicating favorable binding. researchgate.netbohrium.com Similarly, piperazine-naphthalimide derivatives bearing an arylsulfonyl group showed binding affinities up to -8.61 kcal/mol against CAIX. nih.gov These computational predictions are vital for prioritizing compounds for synthesis and biological evaluation.

Target ProteinLigand ScaffoldPredicted Binding Affinity (kcal/mol)Key Interacting Residues
EGFR KinasePiperazine-tethered thiophene-carboxamideNot specifiedMet793, Leu718
Carbonic Anhydrase IX (CAIX)Piperazine-linked naphthalimide-arylsulfonyl-7.39 to -8.61Arg6, Trp9, Asn66, Gln71
SGLT2-MAP17 Complex1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one-6.93Not specified

This table presents illustrative data from molecular docking studies on compounds containing thiophene and piperidine/piperazine (B1678402) scaffolds to demonstrate the type of information generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding lead optimization.

For classes of compounds including thiophene and piperidine heterocycles, QSAR analyses have been successfully applied to understand their therapeutic actions, such as anti-HIV and anti-inflammatory activities. ijprajournal.comresearchgate.net These models are built using a "training set" of compounds with known activities and are validated using a "test set" to ensure their predictive power.

The process involves calculating a wide range of molecular descriptors, which can be categorized as electronic (e.g., dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links a selection of these descriptors to the biological activity.

A study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as anti-HIV-1 agents resulted in a robust QSAR model with strong statistical significance. ijprajournal.com The quality of a QSAR model is assessed by several statistical parameters, as detailed in the table below.

Statistical ParameterValueDescription
N22Number of compounds in the dataset.
R² (Coefficient of Determination)0.8781Indicates that ~88% of the variance in biological activity is explained by the model.
F-ratio (Fischer's test value)23.415A high value indicates a statistically significant regression model.
Q-ratio4.867A measure of the model's predictive ability.
Validation MethodLOOLeave-One-Out cross-validation was used to assess the robustness of the model.

This table summarizes the statistical validation of a QSAR model developed for anti-HIV-1 piperidine-substituted thiophene derivatives, based on findings from a multivariate linear regression analysis. ijprajournal.com

Molecular Dynamics (MD) Simulations for Protein-Ligand Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is essential for assessing the stability of the predicted binding pose, understanding the role of solvent molecules, and characterizing the conformational changes in both the ligand and the protein upon binding. uzh.ch

An MD simulation for a complex of a 4-(thiophen-2-yl)piperidine derivative would typically be run for tens to hundreds of nanoseconds. The resulting trajectory provides a wealth of information that can be analyzed to understand the stability and dynamics of the complex. Key metrics analyzed include:

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible and which are rigid. High fluctuations in residues within the binding site can indicate their importance in accommodating the ligand. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions.

MD simulations can confirm the stability of docking predictions and provide deeper insights into the binding mechanism, which is critical for the rational design of more effective inhibitors. nottingham.ac.uk

Analysis MetricPurposeTypical Finding for a Stable Complex
RMSD of Protein BackboneAssesses overall protein stability during simulation.Reaches a plateau after initial equilibration, indicating a stable conformation.
RMSD of LigandEvaluates the stability of the ligand's binding pose.Low and stable values, indicating the ligand does not diffuse out of the binding site.
RMSF of Protein ResiduesIdentifies flexible and rigid regions of the protein.Higher fluctuations may be seen in loop regions, while residues interacting with the ligand may show reduced fluctuation.
Hydrogen Bond OccupancyQuantifies the persistence of specific hydrogen bonds.High occupancy (>50%) indicates a stable and important interaction for binding affinity.

This table outlines common analyses performed on MD simulation trajectories and their interpretation in the context of protein-ligand complex stability.

Force Field Development for Structural and Energetic Calculations

The accuracy of molecular mechanics calculations, including MD simulations, is fundamentally dependent on the quality of the force field used. nottingham.ac.uk A force field is a set of mathematical functions and associated parameters used to describe the potential energy of a system of atoms. While general-purpose force fields like AMBER, CHARMM, and GROMOS are widely used, they may not always accurately represent novel chemical scaffolds that are not well-represented in their parameterization datasets. researchgate.net

For a molecule like 4-(thiophen-2-yl)piperidine hydrochloride, specific parameters may be required, particularly for the dihedral angles governing the rotation around the bond connecting the thiophene and piperidine rings, and for the partial atomic charges on the sulfur-containing thiophene ring. fz-juelich.de The development of custom force field parameters typically involves a multi-step process:

Quantum Mechanics (QM) Calculations: High-level QM methods, such as Density Functional Theory (DFT), are used to calculate the molecular geometry and the potential energy surface for the rotation of key dihedral angles. bohrium.com

Parameter Fitting: The parameters in the molecular mechanics force field (e.g., force constants for bonds and angles, torsional barriers for dihedrals, and partial atomic charges) are adjusted to reproduce the QM-calculated energies and geometries. nih.gov

This process ensures that the force field provides a more accurate description of the conformational energetics and intermolecular interactions of the specific molecule, leading to more reliable simulation results. fz-juelich.de

Parameter TypeDescriptionMethod of Derivation
Bonded Parameters
Bond StretchingForce constants for bonds (e.g., C-C, C-S).Fitted to reproduce QM-optimized bond lengths.
Angle BendingForce constants for valence angles (e.g., C-S-C).Fitted to reproduce QM-optimized bond angles.
Dihedral TorsionsRotational energy barriers for bonds (e.g., the thiophene-piperidine linkage).Fitted against QM Potential Energy Scans (PES) for the rotation.
Non-Bonded Parameters
Partial Atomic ChargesPoint charges on each atom to model electrostatics.Derived from fitting to the QM electrostatic potential (e.g., using RESP or CHELPG methods).
van der WaalsLennard-Jones parameters (size and energy well depth).Often transferred from existing atom types, but can be refined if necessary.

This table describes the components of a molecular mechanics force field that may require specific parameterization for a novel compound like this compound.

In Silico Assessment of Drug-Likeness and Pharmacokinetic Properties (ADME)

In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its potential to become a viable drug. In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages. nih.gov

The drug-likeness of this compound and its derivatives can be evaluated using established guidelines such as Lipinski's Rule of Five. ulster.ac.uk This rule suggests that poor oral absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a calculated LogP (a measure of lipophilicity) greater than 5. researchgate.net

Beyond these simple rules, various computational models can predict specific ADME properties. For thiophene-piperidine based compounds, these predictions are critical. researchgate.net For example, models can estimate Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and whether the compound is a likely substrate or inhibitor of key transporters like P-glycoprotein. frontiersin.org

ADME/Drug-Likeness ParameterPredicted ValueAcceptable Range/Interpretation
Molecular Weight (MW)~221.75 g/mol < 500 Da (Favorable)
LogP (Lipophilicity)Varies with model (e.g., ~2.0-2.5)< 5 (Favorable)
Hydrogen Bond Donors1 (protonated amine)≤ 5 (Favorable)
Hydrogen Bond Acceptors1 (sulfur atom)≤ 10 (Favorable)
Lipinski's Rule of Five Violations0Favorable for oral bioavailability.
Topological Polar Surface Area (TPSA)~38.0 Ų< 140 Ų (Good for cell permeability)
Human Intestinal Absorption (HIA)HighIndicates good absorption from the gut.
Blood-Brain Barrier (BBB) PermeationPredicted to be BBB permeantMay have CNS activity.

This table presents predicted ADME and drug-likeness properties for the parent compound 4-(thiophen-2-yl)piperidine. Values are estimates based on standard computational models and are intended to be illustrative.

Mechanistic and Biological Target Studies

Receptor Binding Affinity and Selectivity Studies

Derivatives of 4-(thiophen-2-yl)piperidine have been the subject of extensive research to characterize their interactions with various neurotransmitter receptors. These studies are crucial for understanding the therapeutic potential and selectivity profiles of this class of compounds.

5-HT1A Receptor Affinity

The serotonin (B10506) 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. google.com Numerous studies have demonstrated that compounds incorporating the (thiophen-2-yl)piperidine scaffold exhibit a high affinity for this receptor subtype. google.comresearchgate.net For instance, a series of (thiophen-2-yl)-piperidin or tetrahydropyridin azabicyclocarboxamides have been developed as selective ligands for the serotonergic 5-HT1A receptor. google.com The affinity of these compounds is often potent, with IC50 values in the nanomolar range, comparable to the standard anxiolytic agent buspirone, which has an IC50 of approximately 10 nM for the 5-HT1A receptor. google.com

Structure-activity relationship (SAR) studies on various arylpiperazine derivatives, a class of compounds structurally related to thiophenylpiperidines, have highlighted the importance of specific substitutions for achieving high affinity. nih.govnih.govbg.ac.rs For example, introducing a methoxy (B1213986) group in the ortho-position of the phenylpiperazine moiety can markedly increase affinity for the 5-HT1A receptor. bg.ac.rs In one study, N-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl] ethyl}phenyl)isonicotinamide demonstrated a Ki value of 0.8 nM. bg.ac.rs Another series of 1-aryl-4-[1-tetralin)alkyl]piperazines also showed high affinity, with some derivatives exhibiting IC50 values as low as 0.3 nM for the 5-HT1A receptor. nih.gov These findings underscore the potential of the piperidine (B6355638)/piperazine (B1678402) core, when appropriately substituted, to yield highly potent 5-HT1A receptor ligands.

Compound ClassSpecific Derivative ExampleTarget ReceptorAffinity (Ki / IC50)
(Thiophen-2-yl)-piperidin azabicyclocarboxamides(R)-1-(8-Aza-bicyclo[3.2.1.]oct-8-yl)-4-[4-hydroxy-4-(3-methoxy-thiophen-2-yl)-piperidin-1-yl]-2-phenyl-butan-1-one hydrochloride5-HT1APotent affinity
ArylpiperazinesN-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}phenyl)isonicotinamide5-HT1A0.8 nM (Ki) bg.ac.rs
ArylpiperazinesN-(3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}phenyl)isonicotinamide5-HT1A0.9 nM (Ki) bg.ac.rs
1-Aryl-4-[1-tetralin)alkyl]piperazines2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives5-HT1A0.3 nM (IC50) nih.gov
N-substituted piperazine-tethered adamantanamine derivativesN-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2 nM (Ki) mdpi.com

5-HT2 Antagonism

The 5-HT2A receptor, another subtype of the serotonin receptor family, is a primary target for atypical antipsychotic drugs. nih.gov Antagonism at this receptor is believed to contribute to the therapeutic effects of these medications. nih.gov Piperidine derivatives have been developed as selective 5-HT2A receptor antagonists. nih.govnih.gov For example, M100,907 (Volinanserin), a piperidine derivative, was developed specifically as a 5-HT2A antagonist for treating schizophrenia. nih.gov Another study identified a series of 4-(phenylsulfonyl)piperidines as high-affinity, selective 5-HT2A receptor antagonists. nih.gov While these examples establish the utility of the piperidine scaffold for 5-HT2A antagonism, specific data for 4-(thiophen-2-yl)piperidine hydrochloride itself is less defined in the provided literature. However, the structural similarities suggest that derivatives could be designed to target this receptor.

Dopamine (B1211576) Transporter

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft and is a key target for psychostimulants like cocaine. doi.orgnih.gov Research into ligands that bind to DAT is ongoing for the development of treatments for substance use disorders. doi.org Studies have shown that certain piperazine and piperidine derivatives can exhibit a high affinity for DAT. nih.gov For example, a series of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides were identified as selective dopamine D3 receptor ligands, with investigations also considering their binding at the D2 receptor and, by extension, the broader dopaminergic system that includes DAT. doi.org Another study discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine had a preferentially increased affinity for dopamine transporters, making it a highly selective DAT ligand. nih.gov These findings indicate that the thiophene-piperidine scaffold could be a viable starting point for developing ligands that modulate dopamine transporter activity.

Enzyme Inhibition Studies

The 4-(thiophen-2-yl)piperidine framework is a versatile scaffold that has also been explored for its potential to inhibit various enzymes, which are critical targets in many disease areas.

Kinase Inhibition

Protein kinases are a large family of enzymes that play fundamental roles in cell signaling, and their dysregulation is a hallmark of diseases like cancer. acs.orgnih.gov Consequently, kinase inhibitors are a major focus of drug discovery. acs.org Thiophene (B33073) and piperidine moieties are found in several potent kinase inhibitors. acs.orgnih.gov For instance, a series of 2-ureido thiophene carboxamide derivatives containing a piperidine group were identified as inhibitors of Checkpoint Kinase 1 (CHK1), a key enzyme in the DNA damage response pathway. acs.org Another study reported the synthesis of novel piperazine-tethered thiophene-3-carboxamide (B1338676) selenides as potent antiproliferative agents that act through the inhibition of EGFR kinase. nih.gov One compound from this series, 18i, demonstrated a remarkable EGFR kinase inhibition with an IC50 concentration of 42.3 nM. nih.gov

Compound ClassSpecific Derivative ExampleTarget EnzymeInhibitory Concentration (IC50)
Thiophene-3-carboxamide selenidesCompound 18iEGFR Kinase42.3 nM nih.gov
2-Ureido thiophene carboxamides2-TCU seriesCHK1Potent inhibition noted
Thiophene-2-sulfonamides5-(2-thienylthio) thiophene-2-sulfonamideLactoperoxidase3.4 nM nih.gov

Phosphodiesterase IV (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). nih.gov Inhibition of PDE4 has shown potential therapeutic benefits in inflammatory diseases and cognitive disorders. nih.govnih.gov Research has led to the design and synthesis of hydrophilic, water-soluble piperidine derivatives as highly potent PDE4 inhibitors with the aim of improving their side-effect profile. nih.gov While the specific contribution of a thiophen-2-yl group to PDE4 inhibition is not detailed, the established activity of piperidine derivatives makes this an area of interest for further structural modification and investigation. nih.gov

Modulatory Effects on Ion Channels

Ion channels are integral membrane proteins that control the flow of ions across cell membranes, playing a critical role in neuronal excitability and signaling. nih.gov The modulation of these channels is a key mechanism of action for many therapeutic agents.

Neuronal Voltage-Sensitive Sodium Channels

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. nih.gov Some thiophene derivatives have been observed to interact with these channels, thereby modulating cellular excitability and signaling. The ability of these compounds to affect sodium channels suggests that derivatives of 4-(thiophen-2-yl)piperidine could potentially exhibit similar modulatory effects, influencing neuronal function.

Other Ion Channels

The versatility of the thiophene scaffold is further demonstrated by its incorporation into molecules that modulate other types of ion channels. For example, a study focused on 1,4-dihydropyridine (B1200194) derivatives bearing a thiophen-2-yl group at the 4-position. nih.gov These compounds were developed and tested as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, which is defective in cystic fibrosis. nih.gov Several of these compounds showed significantly improved potency, with half-effective concentrations in the submicromolar range, highlighting the potential for thiophene-containing structures to correct ion channel gating defects. nih.gov

Investigation of Molecular Pathways and Signal Transduction

The interaction of 4-(thiophen-2-yl)piperidine derivatives with specific biological targets, such as receptors and enzymes, initiates a cascade of downstream events that constitute their effect on molecular pathways and signal transduction. evitachem.com By binding to neurotransmitter receptors, these compounds can directly influence signaling pathways. evitachem.com For example, a ligand with high affinity for the 5-HT1A receptor can modulate serotonergic neurotransmission, which is implicated in mood and anxiety disorders. google.comresearchgate.net

Similarly, the inhibition of enzymes like kinases can have profound effects on signal transduction. evitachem.com By blocking the activity of a specific kinase, a compound can prevent the phosphorylation of downstream substrate proteins, thereby interrupting a signaling cascade that might be crucial for cell growth, differentiation, or survival. acs.org The investigation of these molecular mechanisms is key to understanding the full pharmacological profile of 4-(thiophen-2-yl)piperidine derivatives and their potential therapeutic applications in various diseases. evitachem.com

Structure Activity Relationship Sar Investigations

Influence of Thiophene (B33073) Substitution Patterns on Biological Activity

The electronic and steric properties of substituents on the thiophene ring play a pivotal role in modulating the biological activity of 4-(thiophen-2-yl)piperidine derivatives. The position of the substituent on the thiophene ring (positions 3, 4, or 5) can significantly influence receptor affinity and functional activity.

Research on various thiophene-containing compounds has demonstrated that introducing electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, thereby affecting its interaction with target proteins. For instance, in a series of thieno[2,3-b]pyridine (B153569) derivatives, the nature and position of substituents on a phenyl ring attached to the core had a significant impact on their inhibitory activity against Forkhead Box M1 (FOXM1). While not directly on the thiophene ring of the target compound, this highlights the sensitivity of biological activity to electronic modifications on associated aromatic systems. nih.gov

In the context of kinesin spindle protein (KSP) inhibitors, SAR studies on a series of thiophene-containing compounds led to the identification of potent inhibitors, indicating that the thiophene moiety is a key pharmacophoric element. pjps.pk The specific substitutions on the thiophene ring in these inhibitors were critical for their activity.

Table 1: Influence of Thiophene Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound ID Thiophene Substituent (R) Target Activity (IC₅₀/Kᵢ, nM)
1a H Receptor X 100
1b 5-Cl Receptor X 50
1c 5-CH₃ Receptor X 75
1d 5-OCH₃ Receptor X 60

| 1e | 3-Br | Receptor X | 200 |

Note: This table is illustrative and based on general SAR principles for thiophene-containing compounds. Specific values would need to be determined experimentally.

Impact of Piperidine (B6355638) Ring Substituents on Activity and Selectivity

Substituents on the piperidine ring of 4-(thiophen-2-yl)piperidine analogs can significantly affect their pharmacological profile. Modifications can be made at the nitrogen atom (N1) or the carbon atoms (C2, C3, C4).

N-substitution on the piperidine ring is a common strategy to modulate activity. In a study of sigma-1 (σ₁) receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, it was found that a methyl group on the piperidine nitrogen resulted in high σ₁ receptor affinity and selectivity. nih.govnih.gov In contrast, compounds with a proton (secondary amine), a tosyl group, or an ethyl group at the same position exhibited considerably lower σ₁ affinity. nih.gov This suggests that a small, lipophilic group on the piperidine nitrogen is optimal for interaction with the σ₁ receptor.

Furthermore, the stereochemistry of substituents on the piperidine ring can be critical. The synthesis of positional analogues of methylphenidate has demonstrated that site-selective functionalization at the C2, C3, and C4 positions of the piperidine ring can be achieved, leading to compounds with distinct biological activities. nih.gov

Table 2: Impact of Piperidine Ring N-Substituents on σ₁ Receptor Affinity

Compound ID N-Substituent (R') σ₁ Receptor Affinity (Kᵢ, nM) Reference
2a H 165 nih.gov
2b CH₃ High Affinity nih.govnih.gov
2c CH₂CH₃ Lower Affinity nih.gov

| 2d | Tosyl | Lower Affinity | nih.gov |

Role of the Piperidine Nitrogen Atom and its Modifications

The nitrogen atom of the piperidine ring is a key feature of the 4-(thiophen-2-yl)piperidine scaffold, as it is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved acidic residue (e.g., Asp or Glu) in the binding site of many receptors. nih.gov The basicity of this nitrogen, and therefore its protonation state, can be modulated by the electronic effects of its substituents.

Modifications of the piperidine nitrogen, such as N-alkylation or N-acylation, can have profound effects on biological activity. As discussed in the previous section, N-alkylation can significantly influence receptor affinity. nih.govnih.gov For instance, in a series of σ₁ receptor ligands, N-methylpiperidine derivatives showed high affinity, while other N-substituents led to a decrease in potency. nih.gov

The pKa of the piperidine nitrogen is a critical parameter. For compounds to effectively bind to certain receptors like the σ₁ receptor, a protonated form at physiological pH is often required. nih.gov Modifications that drastically lower the pKa, such as the introduction of strongly electron-withdrawing groups, can lead to a loss of the necessary ionic interaction and a subsequent drop in activity. In studies of piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H₃ and sigma-1 receptor antagonists, the protonation state of the basic nitrogen was found to be a key determinant of affinity. nih.gov

Table 3: Effect of Piperidine Nitrogen Modifications on Receptor Affinity

Modification General Effect on Basicity Impact on Ionic Interaction Consequence for Biological Activity
N-Alkylation (e.g., -CH₃) Minor increase Maintained/Enhanced Often maintains or increases affinity
N-Acylation (e.g., -COCH₃) Significant decrease Weakened/Lost Generally leads to a loss of affinity
N-Arylation Significant decrease Weakened/Lost Generally leads to a loss of affinity

| Quaternization | Permanent positive charge | Permanent ionic bond | Can increase potency but may reduce BBB permeability |

Comparative SAR with Analogous Heterocyclic Scaffolds (e.g., Furan (B31954), Thiazole (B1198619), Benzo[b]thiophene)

The thiophene ring in 4-(thiophen-2-yl)piperidine can be replaced by other heterocyclic systems in a process known as bioisosteric replacement. This strategy is often employed to improve potency, selectivity, metabolic stability, or to explore the chemical space around a lead compound. Common bioisosteres for the thiophene ring include furan, thiazole, and benzo[b]thiophene.

Furan: The replacement of a thiophene ring with a furan ring represents a relatively conservative change, as both are five-membered aromatic heterocycles. However, furan is generally more susceptible to metabolic oxidation than thiophene. From an electronic standpoint, the oxygen atom in furan is more electronegative than the sulfur atom in thiophene, which can alter the molecule's interaction with the receptor.

Thiazole: The introduction of a thiazole ring introduces a nitrogen atom into the five-membered ring, which can act as a hydrogen bond acceptor. This can lead to new interactions with the receptor binding site that are not possible with thiophene. The thiazole ring has been successfully used as a bioisostere for a carbonyl group in some instances. nih.gov

Benzo[b]thiophene: Replacing thiophene with benzo[b]thiophene significantly increases the size and lipophilicity of the molecule. This can lead to enhanced van der Waals and hydrophobic interactions with the receptor, potentially increasing potency. However, the increased size may also introduce steric clashes. In a study of trypanothione (B104310) reductase inhibitors, analogues of 1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine were synthesized and evaluated, demonstrating that the benzo[b]thiophene moiety is a viable scaffold for potent biological activity. nih.gov

Table 4: Comparative Biological Activity of Heterocyclic Analogs (Hypothetical Data)

Compound ID Heterocyclic Ring Target Activity (IC₅₀/Kᵢ, nM) Rationale for Activity Change
3a Thiophene Receptor Y 50 Baseline
3b Furan Receptor Y 75 Potential for altered electronics and metabolism
3c Thiazole Receptor Y 40 Potential for additional hydrogen bonding

| 3d | Benzo[b]thiophene | Receptor Y | 25 | Increased hydrophobic interactions |

Note: This table is illustrative. The actual effect of bioisosteric replacement is target-dependent and requires experimental validation.

Analysis of Side-Chain Amine Moiety Modifications

In many biologically active 4-(thiophen-2-yl)piperidine derivatives, a side chain containing an amine moiety is attached to the piperidine nitrogen. Modifications to this side chain, including its length, rigidity, and the nature of the terminal amine group, are critical determinants of activity.

The length of the alkyl chain linking the piperidine nitrogen to a terminal amine or another functional group is often optimized to ensure proper orientation within the receptor binding site. In a series of CXCR4 antagonists, the length of an N-alkyl piperazine side chain was varied, with the propyl linker proving to be optimal for potency. nih.gov

The nature of the terminal amine group (primary, secondary, or tertiary) and its substituents also plays a significant role. In a series of 1-aralkyl-4-benzylpiperidine derivatives, systematic modifications of the aralkyl moiety attached to the piperidine nitrogen led to a wide range of affinities for sigma receptors. nih.gov

Table 5: Influence of Side-Chain Amine Modifications on Biological Activity (Illustrative Examples)

Compound ID Side-Chain Modification Key Feature Impact on Activity
4a -CH₂CH₂NH₂ Primary amine Baseline activity
4b -CH₂CH₂NHCH₃ Secondary amine May increase lipophilicity and affinity
4c -CH₂CH₂N(CH₃)₂ Tertiary amine May further increase lipophilicity but could introduce steric hindrance

| 4d | -CH₂CONH₂ | Amide linkage | Increased polarity, potential for H-bonding, may decrease BBB penetration |

Exploration of Biological Activities

Analgesic and Anesthetic Research

Derivatives of piperidine (B6355638) have long been recognized for their potent analgesic properties. The incorporation of a 4-phenylpiperidine (B165713) pharmacophore, a key feature in morphine, into other structures has led to the development of novel classes of opioid analgesic and anesthetic agents. bldpharm.com Research into 4-anilidopiperidines, for instance, has yielded compounds with a favorable pharmacological profile for pain management. bldpharm.com

Furthermore, isosteric replacement of the phenyl group with various heteroaryl substituents, such as thiophene (B33073), has been a strategy to modulate the analgesic and anesthetic properties of these compounds. bldpharm.com Studies on various alkyl piperidine derivatives have demonstrated varying degrees of analgesic activity, with some compounds showing more potency than standard drugs like pethidine. The structure-activity relationship of these derivatives indicates that substitutions on the piperidine ring and the nature of the aromatic moiety significantly influence their analgesic efficacy and duration of action.

While direct studies on the anesthetic properties of 4-(thiophen-2-yl)piperidine hydrochloride are not extensively detailed in the available literature, the broader class of 4-heteroaryl-4-anilidopiperidines has been shown to possess anesthetic potential. bldpharm.com For example, certain derivatives have exhibited rapid recovery of motor coordination following anesthetic doses and have shown greater cardiovascular and respiratory safety during anesthesia compared to clinically used opioids. bldpharm.com

Antiviral Activity Studies (e.g., HIV, Ebola Virus)

The piperidine scaffold is a constituent of various compounds investigated for their antiviral properties. While specific studies focusing solely on this compound's activity against HIV and Ebola are limited, research on related structures provides insights into its potential.

In the context of Ebola virus (EBOV), various therapeutic strategies have been explored, including the development of small molecules that inhibit viral entry or replication. mdpi.com Some N′-phenylacetohydrazide derivatives containing a piperidine moiety have been identified as potent Ebola virus entry inhibitors. nih.gov These compounds are believed to act by targeting the viral glycoprotein (B1211001) (GP), which is crucial for the virus's entry into host cells. mdpi.comnih.gov

While the direct antiviral mechanism of this compound is not elucidated, the known antiviral activity of other piperidine-containing compounds suggests that this structural motif can be a valuable component in the design of novel antiviral agents. Further research is necessary to specifically evaluate the efficacy of this compound against viruses like HIV and Ebola.

Anticancer and Antiproliferative Investigations

The piperidine and thiophene moieties are present in numerous compounds that have demonstrated significant anticancer and antiproliferative activities. ijnrd.org These scaffolds serve as a foundation for the design of novel agents targeting various cancer cell lines.

Piperidine derivatives have been shown to exhibit cytotoxic effects against a range of human tumor cells. Similarly, thiophene-based compounds have displayed notable antiproliferative activity. ijnrd.orgnih.gov The combination of these two heterocyclic rings in 4-(thiophen-2-yl)piperidine could potentially lead to synergistic or enhanced anticancer effects.

Research on novel nicotinonitrile derivatives incorporating a thiophene moiety has shown promising antiproliferative effects against different cancer cell lines. nih.gov These findings suggest that the 4-(thiophen-2-yl)piperidine scaffold could be a valuable template for the development of new anticancer drugs.

Mechanisms of Cancer Cell Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer activity of piperidine and its derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These mechanisms are crucial for inhibiting the uncontrolled proliferation of tumor cells.

Studies on piperine, an alkaloid containing a piperidine ring, have shown that it can induce apoptosis and cell cycle arrest in colorectal cancer cells. The induction of apoptosis by piperidine-containing compounds can be mediated through various signaling pathways, including the regulation of pro-apoptotic and anti-apoptotic proteins. For instance, some derivatives can upregulate the expression of Bax (a pro-apoptotic protein) and downregulate Bcl-2 (an anti-apoptotic protein), leading to the activation of caspases and subsequent cell death.

Furthermore, piperidine derivatives can arrest the cell cycle at different phases, such as the G1 or G2/M phase, thereby preventing cancer cells from dividing and proliferating. This cell cycle arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases.

Antiseizure and Antinociceptive Research

Derivatives containing thiophene and pyrrolidine-2,5-dione rings have been synthesized and evaluated for their potential as anticonvulsant and antinociceptive agents. These studies provide a basis for exploring the potential of this compound in these areas.

In animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, certain thiophene derivatives have demonstrated significant antiseizure activity. For instance, some 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant properties with high efficacy in these models.

In addition to antiseizure effects, these compounds have also been investigated for their antinociceptive (pain-relieving) activity. In the formalin test, a model of tonic pain, some thiophene derivatives have demonstrated significant analgesic effects. This suggests that the thiophene moiety may contribute to both anticonvulsant and antinociceptive actions.

Antibacterial Activity Assessments

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including those containing piperidine and thiophene rings. Derivatives of piperidin-4-one have been screened for their in vitro antibacterial activity against several bacterial strains and have shown significant antimicrobial effects.

Thiophene-based compounds have also been a focus of antimicrobial research. Novel thiophene derivatives have demonstrated activity against drug-resistant Gram-negative bacteria. Specifically, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.

The combination of a piperidine ring, known for its presence in various biologically active molecules, with a thiophene moiety, which has demonstrated antibacterial properties, suggests that this compound could be a promising scaffold for the development of new antibacterial agents.

Antiestrogenic Research

Selective estrogen receptor modulators (SERMs) are compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue. The development of novel SERMs is an active area of research, particularly for the treatment of hormone-dependent cancers like breast cancer.

Antioxidant Activity Studies

The antioxidant potential of heterocyclic compounds, particularly those incorporating thiophene and piperidine rings, is a significant area of medicinal chemistry research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. This has driven the investigation of novel synthetic compounds for their capacity to scavenge free radicals and mitigate oxidative damage. While direct antioxidant studies on this compound are not extensively documented in publicly available literature, the antioxidant properties of structurally related thiophene and piperidine derivatives have been explored, offering insights into the potential activity of this compound.

Detailed Research Findings

Research into thiophene derivatives has demonstrated their capacity to act as effective antioxidant agents. The sulfur atom within the thiophene ring is thought to contribute to its radical scavenging abilities. Studies on various thiophene-containing compounds have shown promising results in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For instance, a study on a series of novel tetrahydrobenzo[b]thiophene derivatives identified several compounds with significant antioxidant potency. researchgate.net Some of these compounds exhibited moderate to potent antioxidant activities, with their efficacy being attributed to the hydrogen-donating ability of the thiophene moiety and associated functional groups. researchgate.net

Similarly, the piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. scispace.com Various piperidine derivatives have been synthesized and evaluated for their antioxidant effects. nwmedj.org The antioxidant activity of these compounds is often influenced by the nature and position of substituents on the piperidine ring. For example, the introduction of phenolic hydroxyl groups or other electron-donating groups can enhance the radical scavenging capacity. One study highlighted that certain piperidine derivatives showed notable DPPH radical scavenging activity, with some exhibiting better activity than standard antioxidants like ascorbic acid. nwmedj.org

The combination of both thiophene and piperidine moieties in a single molecule, as in 4-(thiophen-2-yl)piperidine, suggests a potential for synergistic or enhanced antioxidant activity. The thiophene ring can act as a primary radical scavenger, while the piperidine ring provides a versatile scaffold for further structural modifications to optimize antioxidant properties. However, without direct experimental data for this compound, its specific antioxidant profile remains a subject for future investigation.

Data on Related Thiophene Derivatives

To provide a perspective on the potential antioxidant activity, the following table presents data from a study on the antioxidant activity of various newly synthesized tetrahydrobenzo[b]thiophene derivatives, which are structurally related to the thiophene core of this compound. The antioxidant activity was evaluated using the DPPH radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals).

CompoundDPPH Radical Scavenging Activity (IC50 in µM)
Compound 5258
Compound 10261
Compound 2266
Compound 12270
Compound 13279
Compound 14283
Compound 15288
Compound 16291
Ascorbic Acid (Standard)252

Data sourced from a study on tetrahydrobenzo[b]thiophene derivatives and is intended to provide context on the antioxidant potential of related thiophene compounds. The specific antioxidant activity of this compound has not been reported in this study. researchgate.net

Applications Beyond Medicinal Chemistry

Development of Advanced Materials

The integration of heterocyclic compounds into functional materials is a burgeoning area of research. The distinct electronic and structural characteristics of the thiophene (B33073) and piperidine (B6355638) components of 4-(thiophen-2-yl)piperidine hydrochloride suggest its potential as a building block for advanced materials.

Organic Semiconductors

Thiophene and its derivatives are well-established as key components in the field of organic electronics due to their excellent charge transport properties and environmental stability. researchgate.net The π-conjugated system of the thiophene ring facilitates the delocalization of electrons, a critical feature for semiconducting behavior. wikipedia.org Research has demonstrated that oligothiophenes and their derivatives are effective materials for organic field-effect transistors (OFETs). northwestern.eduresearchgate.netdocumentsdelivered.com The performance of these materials can be tuned by modifying their chemical structure.

Light-Emitting Diodes (LEDs)

Organic light-emitting diodes (OLEDs) are another significant application for organic materials with tailored electronic properties. researchgate.net Thiophene-containing compounds have been explored as components of the emissive layer in OLEDs. ktu.edu The inherent fluorescence of some thiophene derivatives makes them suitable candidates for light-emitting materials. researchgate.net The emission color and efficiency of these materials can be altered through chemical modifications.

The this compound molecule could potentially serve as a scaffold for the development of new emissive materials. The thiophene unit can act as the core luminophore, while the piperidine substituent could be modified to fine-tune the photophysical properties, such as the emission wavelength and quantum yield. For instance, the introduction of specific functional groups onto the piperidine ring could lead to materials with emissions spanning the visible spectrum. researchgate.net The development of piperidine-based fluorescent materials has shown that such modifications can lead to compounds with emission wavelengths ranging from green to red. researchgate.net Although specific research on this compound for OLEDs is lacking, the foundational principles of molecular design for OLED emitters suggest this as a plausible area of future research. nih.gov

Research Tool Applications in Biochemical Assays

Beyond materials science, the structural motifs of this compound suggest its potential use as a research tool in biochemical and cellular studies. Both thiophene and piperidine moieties are found in various biologically active molecules, and their derivatives are often used as probes to study biological processes. nih.govencyclopedia.pub

Thiophene-based fluorescent dyes have been developed as probes for cellular imaging, demonstrating high photostability and low toxicity. nih.govresearchgate.net These probes can be designed to selectively target specific organelles, such as lysosomes, allowing for the study of their function in living cells. nih.gov The thiophene ring in this compound could be chemically modified to enhance its fluorescent properties, and the piperidine moiety could be functionalized to introduce targeting groups for specific cellular components.

Furthermore, thiophene derivatives have been investigated for their ability to interact with various biological targets, including enzymes and receptors. nih.gov This suggests that this compound could be used as a starting point for the design of chemical probes to investigate the structure and function of these targets. For example, derivatives could be synthesized with reporter tags (e.g., fluorescent labels, biotin) to facilitate their detection in biochemical assays. The versatility of thiophene chemistry allows for the creation of a diverse library of compounds based on the 4-(thiophen-2-yl)piperidine scaffold for screening in various biological assays. derpharmachemica.com

While the direct application of this compound as a research tool is not yet documented, the established use of related thiophene and piperidine compounds in biochemical assays provides a strong basis for its potential in this field.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(thiophen-2-yl)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene derivatives to piperidine scaffolds. Key steps include protecting group strategies (e.g., Boc protection for amines), nucleophilic substitution, or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene bonds). Reaction optimization requires monitoring temperature (e.g., 60–100°C for cyclization), solvent polarity (DMF or THF), and catalysts (palladium for cross-couplings). Purity is validated via HPLC and NMR .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine ring protons at δ 1.5–3.0 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl).
  • X-ray Crystallography (if crystalline): Resolve 3D conformation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard mitigation steps:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA guidelines.
  • First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods guide the design of 4-(thiophen-2-yl)piperidine derivatives for target-specific bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen against protein targets (e.g., dopamine receptors) using AutoDock Vina to predict binding affinities.
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity data.
  • DFT Calculations : Optimize geometries and assess electronic properties (HOMO-LUMO gaps) for reactivity .

Q. What experimental approaches resolve contradictions in reported biological activities of piperidine-thiophene hybrids?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC50/IC50 curves across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Off-Target Profiling : Use kinase panels or GPCR arrays to identify non-specific interactions.
  • Metabolic Stability Tests : Compare hepatic microsome half-lives to rule out pharmacokinetic variability .

Q. How can researchers optimize the selectivity of 4-(thiophen-2-yl)piperidine derivatives for CNS targets?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Permeability : Use PAMPA-BBB assays; logP values <5 enhance penetration.
  • Receptor Subtype Profiling : Conduct competitive binding assays (e.g., σ1 vs. σ2 receptors).
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce off-target binding .

Q. What strategies mitigate instability of this compound under acidic/basic conditions?

  • Methodological Answer :

  • pH Stability Studies : Monitor degradation via HPLC at pH 1–13.
  • Salt Formation : Stabilize as mesylate or citrate salts.
  • Lyophilization : Improve shelf-life by removing hydrolytic water .

Q. How should researchers design SAR studies to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Core Modifications : Vary substituents on thiophene (e.g., methyl, nitro) and piperidine (e.g., N-alkylation).
  • Bioisosteric Replacements : Substitute thiophene with furan or pyrrole to assess ring electronic effects.
  • In Vivo Efficacy : Test lead compounds in rodent models of target diseases (e.g., neuropathic pain) .

Methodological Resources

  • Synthetic Protocols : Refer to piperidine functionalization methods in and .
  • Safety Data : Align with OSHA and GHS guidelines in and .
  • Computational Tools : Leverage ICReDD’s reaction design frameworks ( ) for derivative optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.